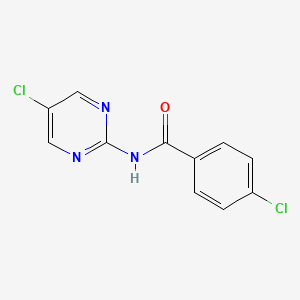
4-クロロ-N-(5-クロロピリミジン-2-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(5-chloropyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a chloro group attached to the benzamide moiety and another chloro group attached to the pyrimidine ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
4-chloro-N-(5-chloropyrimidin-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets. It can be used to study enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules. It can be used to identify potential drug targets and elucidate mechanisms of action.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes. It can be used in the production of agrochemicals, dyes, and polymers.
作用機序
Target of Action
Similar compounds have been found to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.
Mode of Action
It’s known that benzamide derivatives can act aspotent antagonists against P2X7 receptors . These receptors are involved in several biological processes, including inflammation and pain sensation.
Biochemical Pathways
Based on its potential interaction with p2x7 receptors, it may influence thepurinergic signaling pathway , which is involved in a variety of cellular functions, including neurotransmission, muscle contraction, and inflammatory responses .
Result of Action
Similar compounds have been found to exhibitglucose-lowering effects . This suggests that 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide may have potential applications in the treatment of conditions like diabetes.
生化学分析
Biochemical Properties
It is known that pyrimidine derivatives, which include 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide, have a wide range of biological activities . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Cellular Effects
It is known that pyrimidine derivatives can have a wide range of effects on cells . For example, they can modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . They can also have antimicrobial, antifungal, and antiparasitic effects .
Molecular Mechanism
It is known that pyrimidine derivatives can interact with a wide range of biomolecules . For example, they can inhibit DNA topoisomerase II , and they can modulate the activity of various enzymes .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives can have a wide range of effects in animal models, depending on the dosage .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with a wide range of enzymes and cofactors .
Transport and Distribution
It is known that pyrimidine derivatives can interact with a wide range of transporters and binding proteins .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles based on various signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloropyrimidine-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.
化学反応の分析
Types of Reactions
4-chloro-N-(5-chloropyrimidin-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The benzamide moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are typically performed in aqueous or organic solvents under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide, depending on the nucleophile used.
Reduction Reactions: The major products are amines or alcohols derived from the reduction of the benzamide or pyrimidine moieties.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives of the benzamide moiety.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(2-chloropyrimidin-4-yl)benzamide
- 4-chloro-N-(3-chloropyrimidin-5-yl)benzamide
- 4-chloro-N-(4-chloropyrimidin-6-yl)benzamide
Uniqueness
4-chloro-N-(5-chloropyrimidin-2-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chloro groups at specific positions can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
IUPAC Name |
4-chloro-N-(5-chloropyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-3-1-7(2-4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDWNWXVILBCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
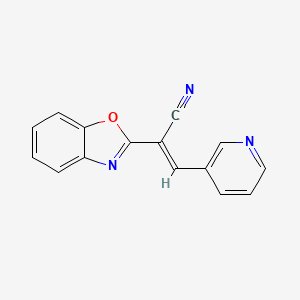

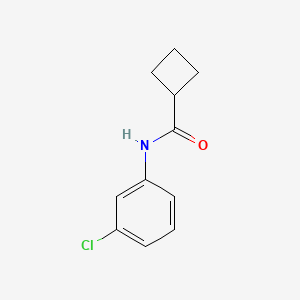
![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
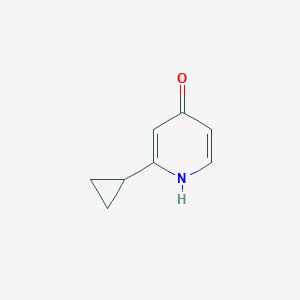
![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)
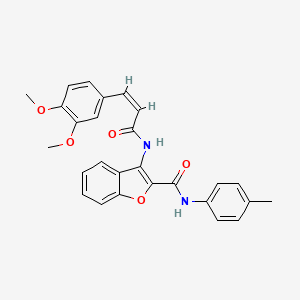
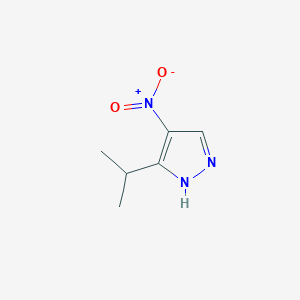
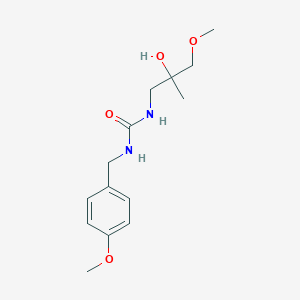

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2485923.png)


